
TIM-3 Ligands and Their Binding Affinities: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: I3MT-3

Cat. No.: B15606315 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
T-cell immunoglobulin and mucin domain-3 (TIM-3), also known as Hepatitis A Virus Cellular

Receptor 2 (HAVCR2), is a critical immune checkpoint receptor that plays a pivotal role in

regulating immune responses.[1] Expressed on a variety of immune cells, including T cells,

regulatory T cells (Tregs), natural killer (NK) cells, and myeloid cells, TIM-3 is integral to

immune tolerance and has emerged as a significant target in cancer immunotherapy.[1][2]

Upon engagement by its ligands, TIM-3 can deliver inhibitory signals that lead to T-cell

exhaustion, a state of T-cell dysfunction characterized by reduced proliferation and cytokine

production. This guide provides an in-depth overview of the known ligands of TIM-3, their

binding affinities, the experimental protocols used to measure these interactions, and the

signaling pathways they initiate.

TIM-3 Ligands and Binding Characteristics
TIM-3 interacts with four primary ligands: Galectin-9 (Gal-9), Phosphatidylserine (PtdSer),

Carcinoembryonic Antigen-Related Cell Adhesion Molecule 1 (CEACAM1), and High-Mobility

Group Box 1 (HMGB1).[3][4] These ligands bind to distinct or overlapping sites on the N-

terminal immunoglobulin variable (IgV) domain of TIM-3, initiating downstream signaling

cascades that modulate immune cell function.[2][4]

Galectin-9 (Gal-9)
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Galectin-9, a tandem-repeat type galectin, was the first identified ligand for TIM-3.[4] It binds to

carbohydrate motifs on the IgV domain of TIM-3.[5] The interaction between TIM-3 and Gal-9 is

implicated in the suppression of anti-tumor immunity by inhibiting T-cell proliferation and

inducing T-cell apoptosis.[5]

Phosphatidylserine (PtdSer)
Phosphatidylserine is an anionic phospholipid typically restricted to the inner leaflet of the

plasma membrane. Its exposure on the outer surface of apoptotic cells serves as an "eat-me"

signal for phagocytes. TIM-3, along with other TIM family members, recognizes PtdSer.[4][6]

This interaction is crucial for the clearance of apoptotic cells. The binding site for PtdSer is

located in a unique cleft formed by the FG and CC' loops of the TIM-3 IgV domain.[4] Notably,

the binding affinity of TIM-3 for PtdSer is at least five times lower than that of TIM-1 or TIM-4 for

PtdSer.[4]

Carcinoembryonic Antigen-Related Cell Adhesion
Molecule 1 (CEACAM1)
CEACAM1 is another inhibitory receptor expressed on activated T cells. It can interact with

TIM-3 both in cis (on the same cell) and in trans (on opposing cells).[7] This interaction, which

also occurs at the FG-CC' loop region of the TIM-3 IgV domain, suppresses T-cell effector

functions and helps maintain T-cell tolerance.[5]

High-Mobility Group Box 1 (HMGB1)
HMGB1 is a damage-associated molecular pattern (DAMP) molecule released by necrotic

cells. It binds to TIM-3 on dendritic cells, which can suppress the innate immune response to

nucleic acids.[8] The binding of HMGB1 to TIM-3 is also thought to involve the FG loop of the

IgV domain.[2][4]

Quantitative Binding Affinity Data
The binding affinities of TIM-3 ligands have been determined using various biophysical

techniques. The following table summarizes the available quantitative data.
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Ligand
TIM-3
Species

Method

K_d
(Dissocia
tion
Constant)

k_on
(Associat
ion Rate)

k_off
(Dissocia
tion Rate)

Referenc
e

Galectin-9 Human SPR
6.27 x 10⁻⁷

M

1.07 x 10⁻⁴

M⁻¹s⁻¹

6.71 x 10⁻³

s⁻¹
[3]

Phosphatid

ylserine
Human SPR

9.7 ± 4.2

µM

(apparent)

Not

Reported

Not

Reported
[6]

CEACAM1 Human ELISA

~1.50 -

3.13 µM

(EC₅₀)

Not

Reported

Not

Reported
[7]

CEACAM1
Not

Specified

Not

Specified
~1-2 µM

Not

Reported

Not

Reported
[7]

HMGB1
Not

Reported

Not

Reported

Not

Reported

Not

Reported

Not

Reported
N/A

Note: Specific kinetic data for HMGB1 binding to TIM-3 is not readily available in the cited

literature.

TIM-3 Signaling Pathways
The binding of a ligand to TIM-3 initiates a signaling cascade that typically results in the

inhibition of T-cell function. In the absence of a ligand, the cytoplasmic tail of TIM-3 is

associated with Bat3, which prevents TIM-3 from delivering inhibitory signals. Upon ligand

binding, tyrosine residues in the cytoplasmic tail of TIM-3 become phosphorylated, leading to

the dissociation of Bat3. This allows for the recruitment of other signaling molecules that

mediate the inhibitory effects of TIM-3.
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TIM-3 Signaling Cascade

Experimental Protocols
Accurate determination of binding affinities requires robust experimental design. Below are

detailed methodologies for key experiments used to characterize TIM-3 ligand interactions.

Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.

Workflow:
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1. Ligand Immobilization
(e.g., TIM-3-Fc on a CM5 chip via amine coupling)

2. Analyte Injection
(e.g., Galectin-9 at various concentrations)

3. Association Phase
(Real-time monitoring of binding)

4. Dissociation Phase
(Buffer flow to monitor analyte unbinding)

5. Surface Regeneration
(Removal of bound analyte)

6. Data Analysis
(Fitting data to a binding model to determine Kd, kon, koff)

Click to download full resolution via product page

Surface Plasmon Resonance (SPR) Workflow

Detailed Methodology (TIM-3/Galectin-9):

Immobilization: Recombinant human TIM-3 protein is immobilized on a CM5 sensor chip

using standard amine coupling chemistry. The chip surface is activated with a mixture of

EDC/NHS. TIM-3 is then injected over the surface until the desired immobilization level is

reached. Finally, the surface is deactivated with ethanolamine.

Analyte Injection: A dilution series of recombinant Galectin-9 in a suitable running buffer

(e.g., HBS-EP) is prepared.
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Binding Measurement: Each concentration of Galectin-9 is injected over the sensor surface

at a constant flow rate. The association is monitored in real-time. This is followed by an

injection of running buffer to monitor the dissociation phase.

Regeneration: Between each analyte injection, the sensor surface is regenerated using a low

pH solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove any remaining bound Galectin-9.

Data Analysis: The resulting sensorgrams are analyzed using appropriate software. The data

is fitted to a 1:1 binding model to calculate the association rate (k_on), dissociation rate

(k_off), and the equilibrium dissociation constant (K_d).[3]

Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances

such as peptides, proteins, antibodies, and hormones.

Workflow:
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1. Plate Coating
(Immobilize CEACAM1 IgV domain on a microtiter plate)

2. Blocking
(Block non-specific binding sites with BSA or similar)

3. Sample Incubation
(Add TIM-3-Fc fusion protein at various concentrations)

4. Detection
(Add HRP-conjugated anti-Fc antibody)

5. Substrate Addition
(Add TMB substrate and stop solution)

6. Absorbance Reading
(Measure absorbance at 450 nm)

Click to download full resolution via product page

Enzyme-Linked Immunosorbent Assay (ELISA) Workflow

Detailed Methodology (TIM-3/CEACAM1):

Plate Coating: Microtiter plates are coated with recombinant human CEACAM1 IgV domain

overnight at 4°C.

Washing and Blocking: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-

20) and then blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room

temperature to prevent non-specific binding.
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Sample Incubation: Recombinant human TIM-3-Fc fusion protein, serially diluted to a range

of concentrations, is added to the wells and incubated for 2 hours at room temperature.

Detection Antibody: After washing, a horseradish peroxidase (HRP)-conjugated anti-human

IgG Fc antibody is added to each well and incubated for 1 hour.

Signal Development: The plates are washed again, and a substrate solution (e.g., TMB) is

added. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄).

Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The

EC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.[7]

Flow Cytometry-Based Binding Assay
This method is particularly useful for studying interactions with cell-surface proteins in a more

physiological context.

Workflow:

1. Cell Preparation
(Induce PtdSer exposure on thymocytes, e.g., with dexamethasone)

2. Binding Incubation
(Incubate cells with TIM-3-Ig fusion protein)

3. Staining
(Add fluorescently labeled secondary antibody against the Fc region)

4. Data Acquisition
(Analyze cells using a flow cytometer)

5. Data Analysis
(Quantify Mean Fluorescence Intensity (MFI))
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Flow Cytometry-Based Binding Assay Workflow

Detailed Methodology (TIM-3/PtdSer):

Cell Preparation: Thymocytes are treated with dexamethasone to induce apoptosis and

subsequent PtdSer exposure on the cell surface. Apoptosis is confirmed by Annexin V

staining.

Binding Reaction: The apoptotic thymocytes are incubated with a recombinant mouse TIM-3-

Ig fusion protein for 30 minutes at room temperature.

Staining: The cells are then washed and stained with a fluorescently labeled secondary

antibody (e.g., goat anti-human-IgG) that recognizes the Fc portion of the TIM-3-Ig fusion

protein.

Flow Cytometry: The stained cells are analyzed by flow cytometry to detect the binding of the

TIM-3-Ig protein to the cell surface.

Data Analysis: The mean fluorescence intensity (MFI) is quantified, which is proportional to

the amount of TIM-3-Ig bound to the cells. Competition assays can be performed by pre-

incubating the TIM-3-Ig with anti-TIM-3 antibodies to assess their blocking capabilities.[4]

Conclusion
The interactions between TIM-3 and its diverse ligands are fundamental to the regulation of

immune responses. Galectin-9, PtdSer, CEACAM1, and HMGB1 each engage TIM-3 to initiate

signaling pathways that can lead to immune suppression and T-cell exhaustion. Understanding

the quantitative binding affinities and the molecular details of these interactions is paramount

for the rational design of novel immunotherapies. The experimental protocols detailed in this

guide provide a framework for the robust characterization of these interactions, which will

undoubtedly facilitate the development of next-generation cancer therapeutics targeting the

TIM-3 pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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